

# An In-Depth Technical Guide to Solvent Yellow 56

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## Compound of Interest

Compound Name: Solvent Yellow 56

Cat. No.: B1223160

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## Core Compound Details: Solvent Yellow 56

**Solvent Yellow 56**, identified by the CAS number 2481-94-9, is a synthetic organic compound belonging to the azo dye class. Its chemical name is N,N-diethyl-p-(phenylazo)aniline.<sup>[1]</sup> This dye presents as a deep reddish-yellow powder and is utilized in a variety of industrial applications, including the coloring of plastics, oils, fats, waxes, and printing inks.<sup>[1]</sup> From a research and drug development perspective, its mutagenic properties and the metabolic pathways of azo dyes are of significant interest.<sup>[2][3]</sup>

## Molecular and Physicochemical Properties

A summary of the key quantitative data for **Solvent Yellow 56** is presented in the table below, providing a clear reference for its fundamental chemical and physical characteristics.

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>19</sub> N <sub>3</sub>	[4]
Molecular Weight	253.34 g/mol	
Appearance	Deep reddish-yellow powder	
GHS Classification	Acute toxicity, Oral (Category 4); Skin irritation (Category 2); Skin sensitization (Category 1); Serious eye irritation (Category 2)	

## Experimental Protocols

### Generalized Synthesis of Solvent Yellow 56

The synthesis of **Solvent Yellow 56** is typically achieved through a two-step process involving diazotization followed by an azo coupling reaction. Below is a generalized laboratory protocol based on standard procedures for azo dye synthesis.

#### Part 1: Diazotization of Aniline

- In a beaker, prepare a solution of aniline in aqueous hydrochloric acid.
- Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
- In a separate beaker, dissolve sodium nitrite in cold water.
- Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature is maintained below 5 °C. The formation of the benzenediazonium chloride solution is indicated by a change in the reaction mixture.

#### Part 2: Azo Coupling with N,N-Diethylaniline

- In a separate beaker, dissolve N,N-diethylaniline in an acidic aqueous solution.
- Cool this solution to below 10 °C in an ice bath.

- Slowly add the previously prepared cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring. A colored precipitate of **Solvent Yellow 56** will form.
- Continue stirring the reaction mixture in the ice bath for approximately 30 minutes to ensure the completion of the coupling reaction.
- Adjust the pH of the mixture to between 4 and 5 by the slow addition of a saturated sodium acetate solution to promote the reaction.

### Part 3: Isolation and Purification

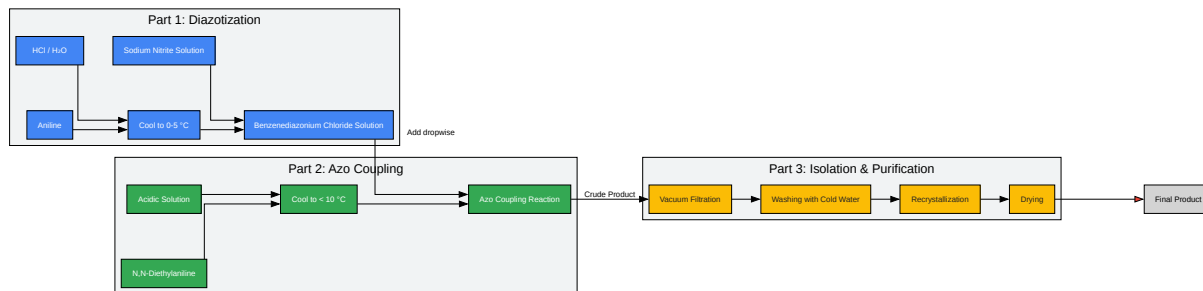
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the filter cake with cold deionized water to remove any unreacted salts and acids.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
- Dry the purified crystals in a vacuum oven at a moderate temperature.

## Visualized Workflows and Pathways

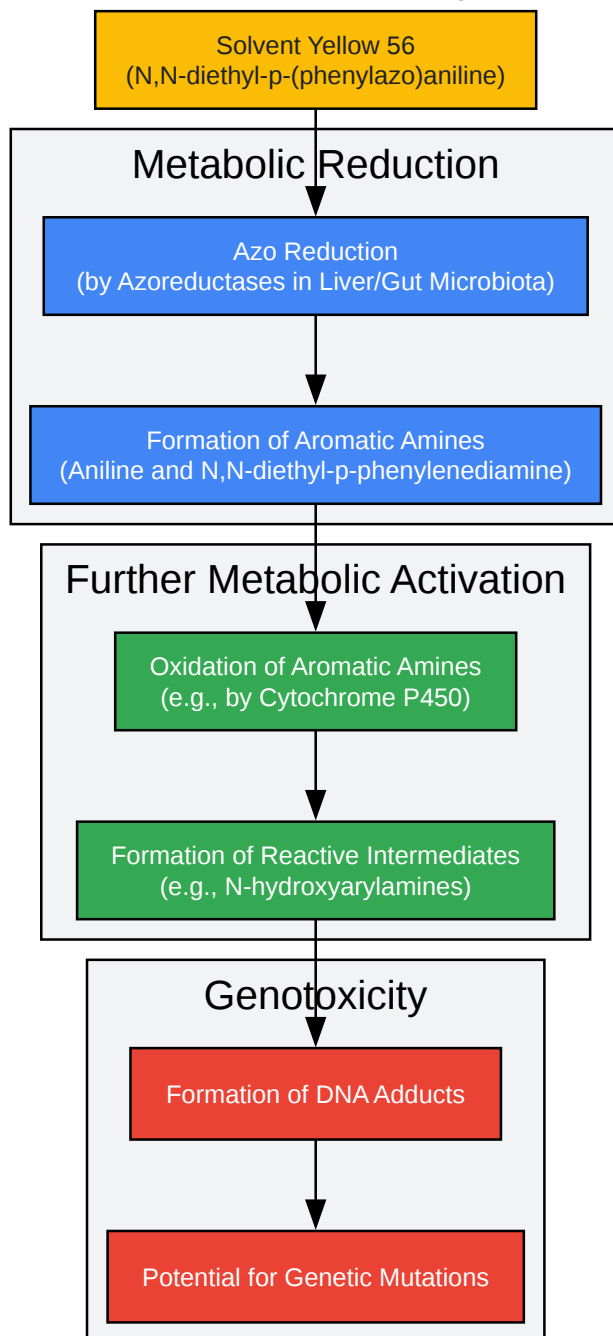
### Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **Solvent Yellow 56**.

Synthesis Workflow for Solvent Yellow 56



## Probable Metabolic Activation Pathway of Solvent Yellow 56



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## References

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